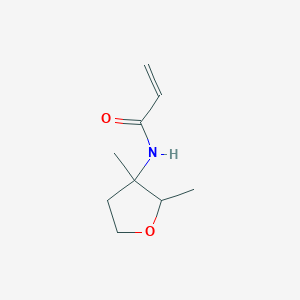

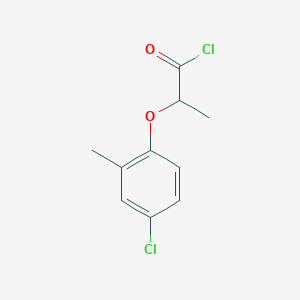

![molecular formula C16H17NO5S B2676291 (4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid CAS No. 722467-62-1](/img/structure/B2676291.png)

(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

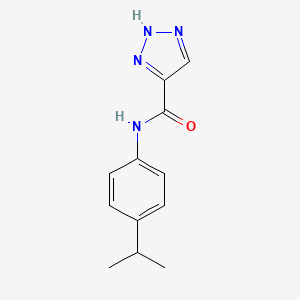

The compound appears to contain a toluene sulfonyl group, an amino group, a phenoxy group, and an acetic acid group . These groups are common in organic chemistry and are found in a variety of compounds with different properties and uses.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The toluene sulfonyl group would likely contribute to the compound’s overall polarity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar groups can undergo a variety of reactions. For example, the toluene sulfonyl group can participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the toluene sulfonyl group could make the compound polar and potentially soluble in polar solvents .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions. SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Novel Fluorescent Labeling Reagents

The compound could be used in the synthesis of novel fluorescent labeling reagents. For example, toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester (TSTPE) was synthesized in a lab as a fluorescent labeling reagent . It was used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent .

Determination of Free Fatty Acids

The compound could be used in the sensitive determination of free fatty acids in various samples such as living organisms, vegetable oils, and food products. The method established using this compound exhibited high sensitivity and excellent repeatability .

Therapeutic Applications

Saturated fatty acids, which can be detected using this compound, have been considered to have a therapeutic action for some diseases such as alcoholic liver injury, intraparenchymal hemorrhage, metabolic syndrome and insulin resistance syndrome .

Chemical Synthesis

The compound could be used in the synthesis of other chemical compounds. For example, it could be used in the synthesis of 4-(Methylsulfonyl)toluene .

Research and Development

The compound could be used in research and development in the field of chemistry. It could be used in the development of new methods, techniques, or applications in chemical synthesis .

Propriétés

IUPAC Name |

2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-12-3-9-15(10-4-12)23(20,21)17(2)13-5-7-14(8-6-13)22-11-16(18)19/h3-10H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCHJSYHCNININ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

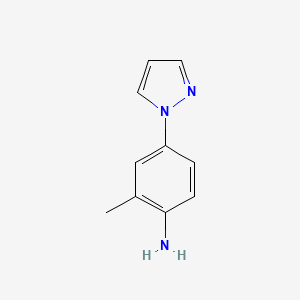

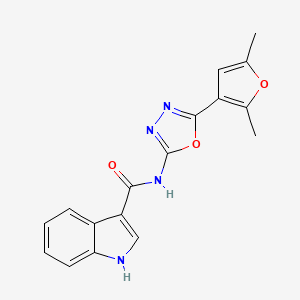

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrothiophene-2-carboxamide](/img/structure/B2676209.png)

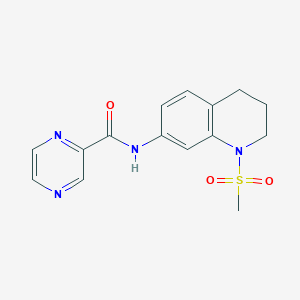

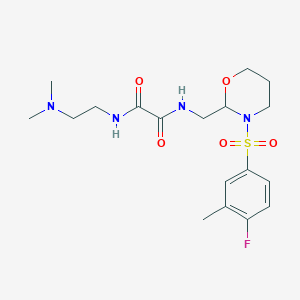

![Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate](/img/structure/B2676215.png)

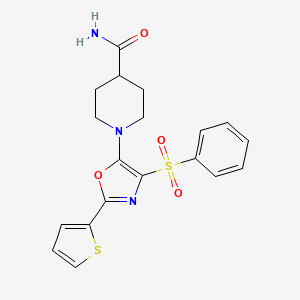

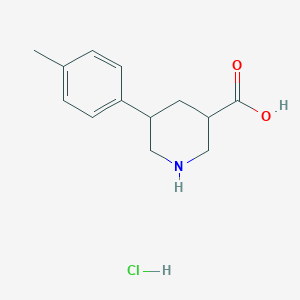

![4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2676218.png)

![6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2676226.png)

![2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2676229.png)